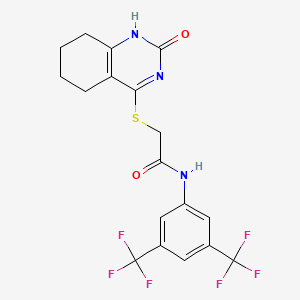
3-(Oxiran-2-yl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxiran-2-yl)oxetan-3-ol is a unique organic compound characterized by the presence of both an oxirane (epoxide) and an oxetane ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The combination of these two strained ring systems imparts unique reactivity and properties to the molecule.
Aplicaciones Científicas De Investigación
3-(Oxiran-2-yl)oxetan-3-ol has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique ring structure makes it valuable in the development of advanced polymers and materials with specific mechanical properties.
Biological Studies: The compound’s reactivity is exploited in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
Target of Action
Oxetanes, in general, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
The mode of action of 3-(Oxiran-2-yl)oxetan-3-ol involves its interaction with these targets, leading to changes in their function. The specific interactions and resulting changes depend on the nature of the target and the biochemical context .
Biochemical Pathways
Oxetanes are known to participate in various biochemical reactions due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include the pH of the environment, the presence of other molecules, temperature, and more.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the oxirane moiety. One common method is the cyclization of appropriate diols or halohydrins under basic conditions. For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . The oxirane ring can then be introduced through epoxidation reactions using peracids or other oxidizing agents.
Industrial Production Methods: Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Oxiran-2-yl)oxetan-3-ol undergoes a variety of chemical reactions due to the presence of both oxirane and oxetane rings. These include:
Ring-Opening Reactions: Both the oxirane and oxetane rings can undergo nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form diols or further functionalized through reduction reactions.
Substitution Reactions: Halogenation and other substitution reactions can be performed on the oxetane ring to introduce various functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Diols: Formed through the oxidation of the oxirane ring
Functionalized Oxetanes: Resulting from substitution reactions on the oxetane ring
Comparación Con Compuestos Similares
Oxetane: A simpler compound with only the oxetane ring.
Epoxide: Compounds with only the oxirane ring.
3,3-Bis(chloromethyl)oxetane: A derivative with additional functional groups on the oxetane ring.
Uniqueness: 3-(Oxiran-2-yl)oxetan-3-ol is unique due to the presence of both oxirane and oxetane rings, which imparts distinct reactivity and properties. This dual-ring structure allows for a broader range of chemical transformations and applications compared to compounds with only one of these rings.
Propiedades
IUPAC Name |
3-(oxiran-2-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCVDPBNOOWTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2(COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)
![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)

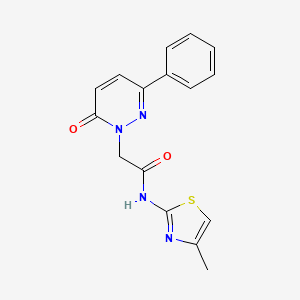
![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)
![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)
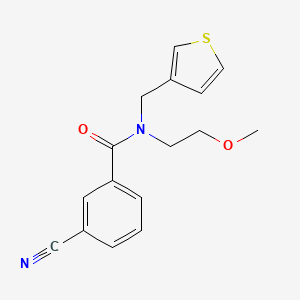
![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)
![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)
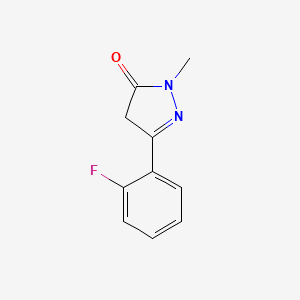
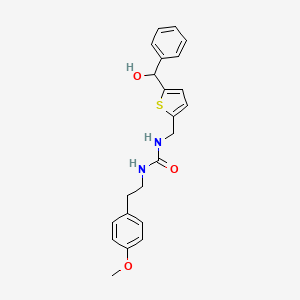
![4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B2945465.png)
